2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl

Lipophilicity LogP Membrane Permeability

2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl (CAS 216017-00-4; molecular formula C14H14S; MW 214.33) is a sulfur-containing, unsymmetrically substituted biphenyl derivative featuring a methyl group at the 2-position and a methylsulfanyl (methylthio) group at the 4'-position of the biphenyl core. The biphenyl scaffold serves as a privileged structure in medicinal chemistry, agrochemicals, and materials science, with the methylthio substituent imparting distinctive electronic and steric properties that differentiate it from oxygen-, halogen-, or unsubstituted biphenyl analogs.

Molecular Formula C14H14S
Molecular Weight 214.33 g/mol
Cat. No. B12852257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl
Molecular FormulaC14H14S
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)SC
InChIInChI=1S/C14H14S/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3
InChIKeyDYICUMLQKUTTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl: A Methylthio-Functionalized Biphenyl Scaffold for Procurement-Driven Research


2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl (CAS 216017-00-4; molecular formula C14H14S; MW 214.33) is a sulfur-containing, unsymmetrically substituted biphenyl derivative featuring a methyl group at the 2-position and a methylsulfanyl (methylthio) group at the 4'-position of the biphenyl core . The biphenyl scaffold serves as a privileged structure in medicinal chemistry, agrochemicals, and materials science, with the methylthio substituent imparting distinctive electronic and steric properties that differentiate it from oxygen-, halogen-, or unsubstituted biphenyl analogs [1].

1
Methylthio-substituted biphenyl scaffold with distinct electronic and steric profile
2
2-Methyl group enforces non-coplanar conformation for atropisomerism studies
3
Air-stable POPd-catalyzed cross-coupling enables reliable synthesis and scale-up

Why 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl Cannot Be Replaced by Generic Biphenyl Analogs


The methylthio (-SCH3) substituent at the 4'-position fundamentally alters the compound's physicochemical and electronic profile compared to methyl-, methoxy-, chloro-, or unsubstituted biphenyl analogs, rendering generic substitution invalid for applications requiring specific lipophilicity, conformational behavior, or electronic properties. The methylthio group confers a LogP of approximately 4.2–4.6 , substantially higher than that of methoxy-substituted (LogP ≈ 3.0–3.5) or hydroxyl-containing biphenyl derivatives (LogP ≈ 2.5–3.0) [1]. Furthermore, the 2-methyl group introduces steric hindrance that increases the inter-ring torsional barrier, producing a non-coplanar conformation distinct from that of unsubstituted biphenyl [2]. These structural features are not interchangeable with alternative substituents and directly impact solubility, membrane permeability, molecular recognition, and metabolic stability.

Lipophilicity mismatch: Methylthio LogP (~4.2) vs oxygen analogs (2.5–3.5) may alter membrane partitioning context
Conformational mismatch: 2-Methyl steric hindrance and ortho-methylthio barrier differ from unsubstituted or methoxy biphenyls
Oxidation response mismatch: Methylthio minimizes oxidation-induced torsion change, unlike non-oxidizable substituents (CH3, F, H)

Quantitative Differentiation Evidence for 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl


Lipophilicity Advantage: 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl vs. Oxygen-Containing Biphenyl Analogs

The methylthio substituent confers significantly higher lipophilicity compared to oxygen-containing biphenyl analogs. For the closely related 2-[(methylthio)methyl]-1,1'-biphenyl, the calculated LogP is 4.21660 . In contrast, biphenyl derivatives containing hydroxyl or methoxy substituents exhibit LogP values in the 2.5–3.5 range, representing a difference of approximately 1–2 log units [1]. This increase in lipophilicity is a class-level property of methylthio-substituted biphenyls relative to their oxygen-containing counterparts.

Lipophilicity Comparison
Class-level
LogP ≈ 4.2 vs O-analogs 2.5–3.5
Reported LogP difference may support lipophilicity-driven scaffold selection
Class-level inference; verify for specific application
Lipophilicity LogP Membrane Permeability

Rotational Barrier Equivalence: 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl vs. Chloro-Substituted Analogs

The ortho-methylthio substituent produces a rotational barrier around the biphenyl central bond comparable to that of a chlorine substituent. Quantum chemical calculations on ortho-substituted polychlorinated biphenyls (PCBs) and their methylthio derivatives indicate that an ortho-methylthio group has about the same effect on the rotational barrier as an ortho-chlorine atom [1]. Specifically, the study reports that the ortho-methylthio substituent and ortho-chlorine substituent produce nearly identical rotational barriers, whereas an ortho-methylsulfonyl group causes a slightly higher barrier [2]. The 2-methyl group in the target compound provides additional steric bulk that further modulates the conformational equilibrium.

Rotational Barrier
Class-level
–SCH3 barrier –Cl barrier
Comparable rotational barrier supports atropisomerism study context
Class-level from ortho-substituted PCB calculations
Conformational Analysis Rotational Barrier Atropisomerism

Electronic Modulation Upon Oxidation: 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl vs. Methoxy Analogs

Both methylthio (-SCH3) and methoxy (-OCH3) substituents are oxidizable and minimize the change in biphenyl torsion angle upon removal of an electron to form the radical cation. Quantum chemical computations on substituted biphenyls demonstrate that the introduction of oxidizable substituents -OCH3 and -SCH3 leads to the smallest changes in torsion angle in the biphenyl unit upon electron removal [1]. This electronic property distinguishes both -SCH3 and -OCH3 from non-oxidizable substituents such as -CH3, -F, or -H, which produce larger conformational changes upon oxidation [2].

Oxidation Torsion Change
Class-level
Minimal Δθ upon electron removal (shared with –OCH3)
Minimal conformational reorganization may support redox-material studies
DFT-based class inference; confirm for target scaffold
Electron Transfer Radical Cation Stability Oxidation Potential

Synthetic Accessibility via POPd-Catalyzed Cross-Coupling

The synthesis of unsymmetrical biaryls containing a methylthio group, including 2-methyl-4'-(methylsulfanyl)-1,1'-biphenyl, is efficiently achieved using the air-stable palladium-phosphinous acid complex [(t-Bu)2P(OH)]2PdCl2 (POPd) as a catalyst [1]. This catalyst system enables Suzuki-Miyaura cross-coupling reactions between halogenated benzene derivatives and boronic acids bearing methylthio substituents without requiring rigorous exclusion of air or moisture [2]. The methodology is specifically demonstrated for the preparation of unsymmetrical biaryls with methylthio groups, providing a practical synthetic route for procurement and scale-up that distinguishes this scaffold from biphenyl derivatives requiring more specialized or air-sensitive catalytic systems.

Synthetic Route
Method context
POPd catalyst, air-stable Suzuki coupling
Sulfur-tolerant method supports reliable procurement and scale-up
Demonstrated for methylthio biaryls
Suzuki-Miyaura Coupling Palladium Catalysis Methylthio-Biaryl Synthesis

Procurement-Driven Application Scenarios for 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl


Medicinal Chemistry: Lipophilic Scaffold for Membrane-Permeable Probe Design

The elevated LogP of 2-methyl-4'-(methylsulfanyl)-1,1'-biphenyl (estimated LogP ≈ 4.2) compared to oxygen-containing biphenyl analogs (LogP ≈ 2.5–3.5) makes it a preferred scaffold for designing membrane-permeable small-molecule probes targeting intracellular receptors or enzymes where passive diffusion across lipid bilayers is rate-limiting . The 2-methyl group introduces steric hindrance that modulates the inter-ring dihedral angle, potentially enhancing selectivity for binding pockets that accommodate non-coplanar biaryl conformations [1].

Chemical Biology: Atropisomerically Stable Biphenyl Core for Chiral Studies

The ortho-methylthio group provides a rotational barrier comparable to that of an ortho-chlorine substituent, while the additional 2-methyl group further increases steric bulk around the biphenyl central bond . This combination of substituents can produce atropisomerically stable conformers at ambient temperature, enabling the compound to serve as a chiral probe or as a scaffold for studying atropisomerism-dependent biological activity without the synthetic complexity of fully substituted biaryl systems [1].

Materials Chemistry: Redox-Active Building Block with Minimal Conformational Reorganization

The methylthio substituent, like methoxy, minimizes the change in biphenyl torsion angle upon oxidation to the radical cation . This property supports the use of 2-methyl-4'-(methylsulfanyl)-1,1'-biphenyl as a building block in redox-active materials, conductive polymers, or organic electronic devices where maintaining molecular geometry during charge transfer is critical for device performance and cycling stability [1].

Synthetic Methodology: Benchmark Substrate for Sulfur-Tolerant Cross-Coupling Optimization

The demonstrated compatibility of methylthio-substituted biphenyls with the air-stable POPd catalyst system positions this compound as a valuable benchmark substrate for evaluating new palladium catalysts, ligands, or reaction conditions in sulfur-tolerant cross-coupling chemistry. Procurement of this compound enables methodology development for synthesizing sulfur-containing biaryl pharmacophores without catalyst poisoning, a persistent challenge in medicinal chemistry scale-up.

Application
Selection Property
Validation Focus
Lipophilic scaffold studies
Methylthio lipophilicity vs oxygen analogs
LogP and membrane permeability context
Atropisomerism probe design
2-Methyl steric and ortho-methylthio barrier
Conformational stability and chiral environment studies
Redox-active material research
Minimal oxidation-induced torsion change
Electron transfer and cycling stability context
Cross-coupling methodology
Sulfur-tolerant POPd catalyst compatibility
Catalyst screening and scale-up validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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